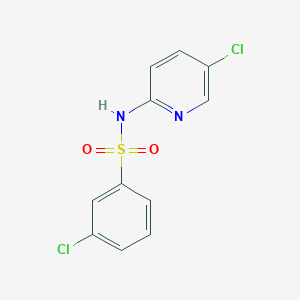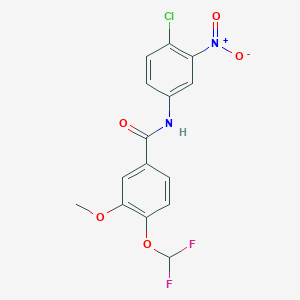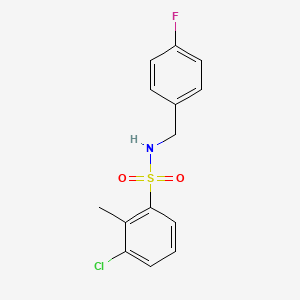![molecular formula C25H20F2N6S B10961709 13-(difluoromethyl)-11-methyl-4-(1,2,3,4-tetrahydrocarbazol-9-ylmethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961709.png)
13-(difluoromethyl)-11-methyl-4-(1,2,3,4-tetrahydrocarbazol-9-ylmethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “13-(difluoromethyl)-11-methyl-4-(1,2,3,4-tetrahydrocarbazol-9-ylmethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic molecule with a unique structure. This compound contains multiple functional groups, including a difluoromethyl group, a methyl group, a tetrahydrocarbazolylmethyl group, and a thia-pentazatetracyclohexadeca structure. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “13-(difluoromethyl)-11-methyl-4-(1,2,3,4-tetrahydrocarbazol-9-ylmethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organometallic reagents, halogenating agents, and catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “13-(difluoromethyl)-11-methyl-4-(1,2,3,4-tetrahydrocarbazol-9-ylmethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a template for designing new compounds with desired properties.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound may be explored as a potential drug candidate. Its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy, would be evaluated through preclinical and clinical studies.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of “13-(difluoromethyl)-11-methyl-4-(1,2,3,4-tetrahydrocarbazol-9-ylmethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects may result from its ability to modulate these targets, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die „13-(Difluormethyl)-11-methyl-4-(1,2,3,4-tetrahydrocarbazol-9-ylmethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen“ ähneln, können andere Tetrahydrocarbazol-Derivate, Difluormethyl-haltige Verbindungen und Thia-Pentazatetracyclohexadeca-Strukturen gehören.
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer Kombination aus funktionellen Gruppen und ihrer komplexen Struktur.
Eigenschaften
Molekularformel |
C25H20F2N6S |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
13-(difluoromethyl)-11-methyl-4-(1,2,3,4-tetrahydrocarbazol-9-ylmethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C25H20F2N6S/c1-13-10-16(23(26)27)29-25-20(13)21-22(34-25)24-30-19(31-33(24)12-28-21)11-32-17-8-4-2-6-14(17)15-7-3-5-9-18(15)32/h2,4,6,8,10,12,23H,3,5,7,9,11H2,1H3 |
InChI-Schlüssel |
QJAPSPHXNMSHIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)CN5C6=C(CCCC6)C7=CC=CC=C75)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10961636.png)

![[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile](/img/structure/B10961647.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10961653.png)
![N-(4-methylpiperazin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10961659.png)
![(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone](/img/structure/B10961668.png)
![ethyl 2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10961673.png)

![4-[4-[(3-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961683.png)

![1-benzyl-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B10961692.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B10961701.png)
![6-tert-butyl-2-({[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10961705.png)
